molecular formula C23H29N3O2 B251532 3-methyl-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}butanamide

3-methyl-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}butanamide

Cat. No.: B251532
M. Wt: 379.5 g/mol
InChI Key: QJXPIEZCOFMIIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}butanamide is a synthetic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities, including antimicrobial, antiviral, and antipsychotic properties . The structure of this compound includes a piperazine ring, which is a common feature in many biologically active molecules.

Preparation Methods

The synthesis of 3-methyl-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}butanamide typically involves multi-step procedures. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

3-methyl-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}butanamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and specific temperature and pressure conditions to optimize the reaction outcomes.

Scientific Research Applications

3-methyl-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}butanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders and psychiatric conditions.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals

Mechanism of Action

The mechanism of action of 3-methyl-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}butanamide involves its interaction with specific molecular targets. The compound is known to interact with neurotransmitter receptors in the brain, modulating their activity and leading to various pharmacological effects. It may also inhibit certain enzymes, thereby affecting biochemical pathways involved in disease processes .

Comparison with Similar Compounds

3-methyl-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}butanamide can be compared with other piperazine derivatives, such as:

The uniqueness of this compound lies in its specific structural features and the resulting pharmacological profile, which may offer advantages in certain therapeutic applications.

Properties

Molecular Formula

C23H29N3O2

Molecular Weight

379.5 g/mol

IUPAC Name

3-methyl-N-[4-[4-(2-methylbenzoyl)piperazin-1-yl]phenyl]butanamide

InChI

InChI=1S/C23H29N3O2/c1-17(2)16-22(27)24-19-8-10-20(11-9-19)25-12-14-26(15-13-25)23(28)21-7-5-4-6-18(21)3/h4-11,17H,12-16H2,1-3H3,(H,24,27)

InChI Key

QJXPIEZCOFMIIW-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)CC(C)C

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)CC(C)C

Origin of Product

United States

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